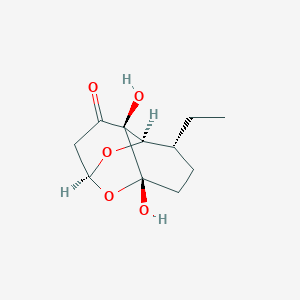
4-Isopropoxy-2,6-dimethylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Isopropoxy-2,6-dimethylbenzoic acid is a chemical compound with the molecular formula C12H16O3 . It has a molecular weight of 208.25400 .
Synthesis Analysis
While specific synthesis methods for 4-Isopropoxy-2,6-dimethylbenzoic acid were not found in the search results, it’s worth noting that similar compounds have been synthesized using various methods. For instance, lanthanide complexes were prepared using 2,6-dimethylbenzoic acid and 1,10-phenanthroline as main ligand and auxiliary ligand .Molecular Structure Analysis
The molecular structure of 4-Isopropoxy-2,6-dimethylbenzoic acid consists of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Isopropoxy-2,6-dimethylbenzoic acid include a molecular weight of 208.25400 . Other properties such as density, boiling point, melting point, and flash point were not available in the search results .Scientific Research Applications
Biosynthesis and Catabolism
Research has explored the bacterial catabolism of related compounds to 4-Isopropoxy-2,6-dimethylbenzoic acid, revealing diverse metabolic pathways. For instance, studies on 4-hydroxy-3,5-dimethylbenzoic acid by different bacterial strains like Pseudomonas sp. HH35 and Rhodococcus rhodochrous N75 have shown varied degradation pathways. While Rhodococcus rhodochrous N75 accumulates degradation metabolites, Pseudomonas sp. HH35 converts the compound into a dead-end metabolite, identified as a cyclic tautomer of (3-methylmaleyl)acetone, highlighting the complexity and specificity of bacterial biosynthesis pathways (Cain et al., 1997).
Organic Synthesis and Chemistry
The reactivity of 2,6-dimethylbenzoic acid derivatives in organic synthesis has been a subject of interest, providing insights into the synthesis of complex molecules. For example, the action of aryllithium compounds on diarylketones, starting from 2,6-dimethylbenzoic acid, has led to the synthesis of novel compounds like 2,2′‐bis‐(2,6‐Dimethylbenzoyl)‐3,3′‐dimethyldibenzyl, demonstrating the utility of these compounds in constructing intricate molecular structures (Faber & Nauta, 2010).
Materials Science and Corrosion Inhibition
Research into dimethylbenzoic acid derivatives has extended to materials science, particularly in the study of corrosion inhibitors. Compounds like 2,5-Bis(4-dimethylaminophenyl)-1,3,4-oxadiazole have been synthesized from related dimethylbenzoic acids and investigated for their efficacy in inhibiting corrosion in mild steel within acidic environments. These studies provide valuable information for developing new materials with enhanced resistance to corrosion, contributing to the longevity and durability of metallic structures (Bentiss et al., 2004).
Antineoplastic Agent Synthesis
The synthesis of antineoplastic agents from dimethylbenzoic acid derivatives highlights the potential pharmaceutical applications of these compounds. An improved synthesis route for 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a novel anticancer agent, starting from 3,4-dimethylbenzoic acid, showcases the importance of these derivatives in developing therapeutic agents. This research not only contributes to the field of medicinal chemistry but also opens up new avenues for cancer treatment strategies (Atwell et al., 2002).
properties
IUPAC Name |
2,6-dimethyl-4-propan-2-yloxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-7(2)15-10-5-8(3)11(12(13)14)9(4)6-10/h5-7H,1-4H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSLZIWTSGVMCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)C)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropoxy-2,6-dimethylbenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate](/img/structure/B599477.png)










